molecular formula C13H15F3INS B14394959 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide CAS No. 88581-22-0

3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide

Cat. No.: B14394959
CAS No.: 88581-22-0
M. Wt: 401.23 g/mol
InChI Key: YLBMCKFRYSFJFN-UHFFFAOYSA-M
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Description

3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is a derivatized indolium compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. The compound has a molecular formula of C12H16IN and a molecular weight of 301.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide typically involves the reaction of 1,2,3,3-tetramethylindole with iodine in the presence of a suitable solvent such as methanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biological processes and as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the manufacturing of dyes and pigments

Mechanism of Action

The mechanism of action of 3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its analogs .

Properties

CAS No.

88581-22-0

Molecular Formula

C13H15F3INS

Molecular Weight

401.23 g/mol

IUPAC Name

1,2,3,3-tetramethyl-5-(trifluoromethylsulfanyl)indol-1-ium;iodide

InChI

InChI=1S/C13H15F3NS.HI/c1-8-12(2,3)10-7-9(18-13(14,15)16)5-6-11(10)17(8)4;/h5-7H,1-4H3;1H/q+1;/p-1

InChI Key

YLBMCKFRYSFJFN-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)SC(F)(F)F)C.[I-]

Origin of Product

United States

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